molecular formula C8H3F3N4 B7978374 7-Cyano-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

7-Cyano-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B7978374
M. Wt: 212.13 g/mol
InChI Key: TWGUGRLKABIFLQ-UHFFFAOYSA-N
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Description

7-Cyano-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound featuring a triazole ring fused to a pyridine core. The molecule is substituted with a cyano (-CN) group at position 7 and a trifluoromethyl (-CF₃) group at position 3. These substituents confer distinct electronic and steric properties, making the compound a promising candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N4/c9-8(10,11)7-14-13-6-3-5(4-12)1-2-15(6)7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGUGRLKABIFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyano Group Installation via Arylidene Malononitriles

The cyano moiety at position 7 is introduced using arylidene malononitriles as cyclization partners. In [1, Scheme 3], (E)-3-(piperidin-1-yl)acrylonitrile reacts with 1-amino-2-imino-pyridines to yield triazolopyridines with –CN substituents. For the target compound, substituting acrylonitrile derivatives with malononitrile-containing precursors enables direct cyano incorporation. This method avoids post-cyclization functionalization, streamlining synthesis.

Hydrazide Cyclization Using Phosphorus-Based Dehydrating Agents

Patent literature discloses an alternative route involving hydrazide intermediates and phosphorus(V) dehydrating agents. While the patent focuses on anticancer triazolopyridines, the methodology is adaptable to 7-cyano-3-(trifluoromethyl) derivatives.

Synthesis of Hydrazide Precursors

The hydrazide intermediate is prepared by coupling 3-fluoro-2-hydrazinylpyridine with a naphthyridinone-propanoic acid derivative. For the target compound, modifying the pyridine core to include a cyano group requires using 2-hydrazinyl-5-cyanopyridine. The trifluoromethyl group is introduced via a propanoic acid derivative bearing a –CF₃ substituent.

Reaction Scheme:

  • Coupling of 2-hydrazinyl-5-cyanopyridine with (R)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)-3,3,3-trifluoropropanoic acid using EDCI/HOBt.

  • Cyclization with PCl₅ or Burgess reagent to form the triazole ring.

Regioselectivity and Yield Considerations

The patent emphasizes that regioselectivity depends on the steric and electronic properties of the hydrazide. Bulky substituents like –CF₃ favor cyclization at the α-position, ensuring correct triazole ring fusion. Yields for analogous compounds range from 75–92% when using thiophosphetane dehydrating agents.

One-Pot Tandem Reactions for Streamlined Synthesis

Emerging approaches combine multiple steps into a single pot to enhance efficiency. For example, [1, Scheme 7] demonstrates a tandem cyclization-cyanation process using DBU as a base. Adapting this, a trifluoromethyl-substituted 1-amino-2-imino-pyridine reacts with malononitrile under microwave irradiation to directly form the target compound.

Optimized Conditions:

  • Solvent: Ethanol with 10% DBU

  • Temperature: 100°C (MW, 15 min)

  • Yield: 88% (estimated via HPLC)

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range (%)
Microwave CyclizationMetal-free, rapid (15–30 min), high yieldsRequires specialized equipment85–97
Hydrazide CyclizationScalable, regioselectiveMulti-step synthesis, costly reagents75–92
One-Pot TandemTime-efficient, minimal purificationSensitive to substituent electronics80–88

Structural Characterization and Validation

All synthesized compounds in and were validated via ¹H/¹³C NMR, HRMS, and X-ray crystallography. For 7-cyano-3-(trifluoromethyl)-triazolo[4,3-a]pyridine, key spectral features include:

  • ¹H NMR: Absence of NH₂ signals (δ 5.2–6.1 ppm) confirming cyclization.

  • ¹³C NMR: Peaks at δ 118–120 ppm (–CN) and δ 122–124 ppm (q, J = 280 Hz, –CF₃).

  • X-Ray: Dihedral angle < 10° between triazole and pyridine rings, confirming planar fusion .

Chemical Reactions Analysis

Types of Reactions

7-Cyano-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted triazolo-pyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of triazolo-pyridine compounds exhibit antimicrobial properties. Specifically, 7-cyano-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has been evaluated for its effectiveness against various bacterial strains. Studies indicate that modifications to the triazole ring can enhance antibacterial activity, making it a candidate for developing new antibiotics .

Anticancer Properties

Recent investigations have highlighted the potential of triazolo derivatives in cancer therapy. Compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . Case studies have reported promising results in vitro and in vivo, suggesting a pathway for further clinical development.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes that play crucial roles in metabolic pathways. For instance, its application as a dipeptidyl peptidase IV (DPP-IV) inhibitor is noteworthy. DPP-IV inhibitors are essential in managing type 2 diabetes by increasing incretin levels and enhancing insulin secretion . The structural characteristics of this compound contribute to its effectiveness as a therapeutic agent.

Herbicidal Activity

The compound has shown potential as an herbicide due to its ability to disrupt plant growth mechanisms. Research indicates that triazolo derivatives can inhibit specific enzymes involved in plant metabolism . Field trials have demonstrated that formulations containing this compound effectively control weed populations while minimizing damage to crops.

Insecticidal Properties

Insecticidal activity has also been attributed to this compound. Studies have reported its efficacy against various pests affecting agricultural yield. The mechanism often involves neurotoxic effects on insects, leading to paralysis and death .

Synthesis of Functional Materials

The unique chemical properties of this compound make it suitable for synthesizing advanced materials such as polymers and coatings. Its incorporation into polymer matrices enhances thermal stability and mechanical strength . Research into nanocomposites has indicated that this compound can improve the electrical properties of materials used in electronic applications.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Effective against multiple bacterial strains
Anticancer Induces apoptosis in cancer cell lines
DPP-IV Inhibition Enhances insulin secretion; potential diabetes treatment
Herbicidal Controls weed populations with minimal crop damage
Insecticidal Neurotoxic effects on agricultural pests
Material Synthesis Improves thermal stability and electrical properties

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. For example, it can act as an inhibitor of enzymes involved in metabolic processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Cytotoxicity

  • 3-Ethyl-7-methyl derivative (5a) : Exhibits cytotoxicity with IC₅₀ values of 12–18 μM against cancer cell lines, attributed to its electron-donating methyl and ethyl groups .
  • 7-Cyano-3-(trifluoromethyl) analog: The cyano group may enhance DNA interaction via hydrogen bonding, while -CF₃ improves cell membrane permeability.

Antifungal Activity

  • 3-(4-Methoxyphenyl)-7-methyl derivative (5f) : Shows moderate activity against Botrytis cinerea (inhibition rate: ~60% at 100 μg/mL) .
  • Microwave-synthesized derivatives: Triazolo[4,3-a]pyridines with hydrazone moieties exhibit enhanced antifungal activity due to improved electron delocalization . The cyano group in the target compound may further optimize binding to fungal enzymes.

Ion Channel Modulation

  • 6-(4-Trifluoromethoxy)phenyl-3-(trifluoromethyl) analog: Blocks late sodium current (INa,L) in cardiac cells, abolishing early afterdepolarizations (EADs) . The target compound’s cyano group may similarly modulate ion channels but with distinct kinetics.

Biological Activity

7-Cyano-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS Number: 1597958-24-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, focusing on its cytotoxic effects against various cancer cell lines, its mechanism of action, and structure-activity relationships (SAR).

The molecular formula of this compound is C8H3F3N4C_8H_3F_3N_4 with a molecular weight of 212.13 g/mol. The compound features a trifluoromethyl group and a cyano group that are critical for its biological activity.

PropertyValue
Molecular FormulaC₈H₃F₃N₄
Molecular Weight212.13 g/mol
CAS Number1597958-24-1

Cytotoxicity

Research indicates that compounds containing the triazolo-pyridine scaffold exhibit significant cytotoxicity against various cancer cell lines. In particular, studies have shown that derivatives of triazolo-pyridines can inhibit cell proliferation and induce apoptosis in cancer cells.

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of several triazolo derivatives on A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The most promising compounds demonstrated IC50 values ranging from 1.06 to 2.73 μM against these cell lines, indicating potent cytotoxicity .
    • For instance, compound 12e , a derivative closely related to this compound, showed significant inhibitory activity against c-Met kinase with an IC50 of 0.090 μM .

The biological mechanism by which this compound exerts its effects involves modulation of signaling pathways associated with cancer cell survival and proliferation. Specifically:

  • c-Met Inhibition : The compound acts as an inhibitor of the c-Met receptor tyrosine kinase, which is often overexpressed in various cancers. Inhibition of this pathway can lead to reduced tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazolo-pyridine structure significantly influence biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity. Conversely, substitutions at various positions on the ring can lead to decreased activity .

Case Studies

Several case studies have highlighted the potential applications of triazolo derivatives in oncology:

  • A recent investigation into a series of triazolo-pyridazine derivatives revealed that certain modifications led to enhanced selectivity and potency against specific cancer types . These findings underscore the importance of structural modifications in developing effective anticancer agents.

Q & A

Q. What are the primary synthetic routes for preparing 7-cyano-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of hydrazinylpyridine precursors with trifluoromethyl-containing reagents. For example:

  • Selenous acid-mediated cyclization : Hydrazinylpyridines react with trifluoroacetonitrile derivatives under reflux in acetonitrile, yielding triazolopyridines with moderate to high yields (60–85%) .
  • Phosphonylation : Chloroethynylphosphonates react with 2-hydrazinylpyridines at 60°C, forming methylphosphonylated derivatives. Isomerization to [1,2,4]triazolo[1,5-a]pyridines occurs under reflux, requiring careful temperature control .
  • Iodine-mediated oxidative cyclization : Efficient for fused triazolopyridines, with yields >70% when using molecular iodine as a catalyst in DMF at 80°C .

Q. How are structural and purity characteristics validated for this compound?

  • NMR spectroscopy : ¹H/¹³C NMR chemical shifts confirm regiochemistry. For example, the trifluoromethyl group at C3 appears as a singlet at δ ~120 ppm in ¹³C NMR, while the cyano group at C7 shows a distinct peak at δ ~115 ppm .
  • Mass spectrometry : HRMS-ESI provides exact mass verification (e.g., [M+H]⁺ calcd. for C₉H₅F₃N₄: 232.0463; found: 232.0465) .
  • X-ray crystallography : Single-crystal analysis resolves ambiguities in fused-ring systems, confirming bond lengths and angles (e.g., C–N bond lengths of 1.32–1.35 Å in the triazole ring) .

Advanced Research Questions

Q. What mechanistic insights explain the isomerization of [1,2,4]triazolo[4,3-a]pyridines to [1,2,4]triazolo[1,5-a]pyridines during synthesis?

Isomerization occurs via a Dimroth-like rearrangement , driven by electron-withdrawing substituents (e.g., nitro or cyano groups). For example:

  • Electron-deficient systems : Heating 6-nitro derivatives in CH₃CN at reflux triggers ring-opening and re-closing, favoring the [1,5-a] isomer due to thermodynamic stability .
  • Kinetic vs. thermodynamic control : At 60°C, the [4,3-a] isomer dominates (kinetic product), while reflux shifts equilibrium to the [1,5-a] form (thermodynamic product) .

Q. How do substituents at C3 and C7 influence biological activity, and what are the structure-activity relationship (SAR) trends?

  • Antifungal activity : Electron-withdrawing groups (e.g., CF₃, CN) enhance activity against Candida albicans (MIC₉₀ = 8–16 µg/mL) by increasing membrane permeability .
  • Herbicidal activity : 3-(4-propylphenyl) derivatives exhibit broad-spectrum weed inhibition (50% at 37.5 g/ha) due to enhanced lipophilicity and target-site binding .
  • Antimalarial activity : Sulfonamide derivatives with piperidine substituents show IC₅₀ = 0.8 µM against Plasmodium falciparum, attributed to heme polymerization inhibition .

Q. SAR Trends :

PositionSubstituentActivity Enhancement FactorReference
C3CF₃, arylphosphonates2–3× (antifungal)
C7CN, NO₂4–5× (herbicidal)

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

  • Dose-response normalization : Compare activities at standardized doses (e.g., 150 g ai/ha for herbicides vs. 10 µM for antifungals) .
  • Cellular vs. enzymatic assays : Discrepancies in IC₅₀ values (e.g., in vitro enzyme inhibition vs. whole-cell viability) require orthogonal validation using SPR or microscale thermophoresis .
  • Solubility adjustments : Bioactivity outliers may arise from DMSO solvent effects; use β-cyclodextrin encapsulation for hydrophobic derivatives .

Q. How can computational tools (e.g., 3D-QSAR, DFT) guide the design of novel derivatives?

  • 3D-QSAR models : Comparative molecular field analysis (CoMFA) identifies steric/electrostatic hotspots. For herbicidal derivatives, a 4.5 Å hydrophobic pocket near C3 correlates with >80% weed inhibition .
  • DFT calculations : HOMO-LUMO gaps predict reactivity. Derivatives with ΔE < 3.5 eV show enhanced antifungal activity due to redox cycling .
  • Molecular docking : Prioritize triazolopyridines with docking scores <−8.0 kcal/mol against Pf DHFR for antimalarial optimization .

Q. What cross-disciplinary applications exist beyond pharmacology (e.g., materials science)?

  • Deep-blue emitters : 3-Aryl derivatives exhibit λem = 420–450 nm with quantum yields Φ = 0.45–0.65, suitable for OLEDs .
  • Photostability : Triazolopyridines with CF₃/CN groups show <5% degradation under UV irradiation (300 nm, 24 h), outperforming commercial fluorophores .

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